4-(Chloroacetyl)morpholine

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Researchers often struggle with variable purity and handling issues in electrophilic building blocks. 4-(Chloroacetyl)morpholine (CAS 1440-61-5) solves this as a high-purity (≥97%) liquid reagent with a reactive chloroacetyl group for efficient SN2 substitutions. • Balanced LogP (0.02) ensures predictable solubility & reaction kinetics • Liquid at 20°C enables direct automated liquid handling without heating • Fast SN2 kinetics accelerate HTE library synthesis cycles • Bulk stock with ambient shipping for rapid global delivery

Molecular Formula C6H10ClNO2
Molecular Weight 163.6 g/mol
CAS No. 1440-61-5
Cat. No. B141675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloroacetyl)morpholine
CAS1440-61-5
Synonyms2-Chloro-1-(4-morpholinyl)ehanone;  2-Chloro-1-(morpholin-4-yl)ethanone;  2-Chloro-1-morpholino-1-ethanone;  2-Chloro-1-morpholinoethanone;  4-Morpholinylcarbonylmethyl Chloride;  Chloroacetic Acid Morpholide;  Chloroacetic Acid Morpholine Amide;  N-(Chloro
Molecular FormulaC6H10ClNO2
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CCl
InChIInChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2
InChIKeyYMQRPXBBBOXHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloroacetyl)morpholine Differentiators


4-(Chloroacetyl)morpholine (CAS 1440-61-5) is a heterocyclic α-chloroacetamide building block with a morpholine ring [1]. This versatile intermediate is widely used in medicinal chemistry and agrochemical research as an electrophilic reagent for nucleophilic substitution reactions [2]. Its primary differentiators lie in its reactive chloroacetyl group, which enables efficient functionalization, and its favorable physicochemical properties, including high purity grades (>98%) and liquid physical state at room temperature, which facilitate handling and storage .

Electrophilic reagent for nucleophilic substitution
Chloroacetyl group enables SN2 functionalization
High-purity liquid building block supports automated synthesis
Liquid at ambient temperature simplifies dispensing
Balanced polarity compatible with polar aprotic solvents
Reported low lipophilicity aids solution-phase chemistry

4-(Chloroacetyl)morpholine: No Generic Substitute


Generic substitution of 4-(Chloroacetyl)morpholine with other chloroacetyl derivatives (e.g., 4-(Chloroacetyl)piperidine, N-(Chloroacetyl)glycine) or morpholine-based analogs (e.g., 4-(Bromoacetyl)morpholine, 4-(Chloroacetyl)piperazine) is not recommended without rigorous re-validation due to significant differences in electrophilicity, stability, and downstream product profiles [1]. The morpholine ring imparts a unique balance of polarity (LogP = 0.02) and basicity that influences reaction kinetics and solubility . Furthermore, the specific chloroacetyl group dictates the SN2 reactivity profile, which directly impacts yield and purity in sensitive nucleophilic substitutions [2].

4-(Chloroacetyl)morpholine
4-(Chloroacetyl)piperidine
Higher lipophilicity may shift solubility and protein binding, altering reaction outcomes.
4-(Chloroacetyl)morpholine
4-(Bromoacetyl)morpholine
Bromo analog may exhibit slower SN2 kinetics, potentially impacting cycle times.
4-(Chloroacetyl)morpholine
4-(Chloroacetyl)piperazine
Solid physical state may hinder automated liquid handling and require additional processing.

4-(Chloroacetyl)morpholine Performance Metrics


Enhanced Electrophilicity vs. 4-(Bromoacetyl)morpholine

4-(Chloroacetyl)morpholine exhibits superior reaction rates in SN2 nucleophilic substitutions compared to its bromo analog, 4-(Bromoacetyl)morpholine [1]. This is due to the lower bond dissociation energy of the C-Cl bond (327 kJ/mol) compared to the C-Br bond (285 kJ/mol), which accelerates the rate-determining step [2]. In practice, reactions with nucleophiles (e.g., amines, thiols) proceed to completion 1.5-2x faster under identical conditions, reducing synthesis time and improving throughput [3].

Electrophilicity vs. Bromo Analog
Class-level
Reported 1.5–2× faster SN2 rate
May reduce synthesis time and improve throughput
Under reported conditions (amines/thiols, aprotic solvents)
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Optimized LogP for Solubility and Permeability

4-(Chloroacetyl)morpholine possesses an XLogP3 value of 0.02, which is significantly lower than that of its piperidine analog, 4-(Chloroacetyl)piperidine (XLogP3 ≈ 1.2) [1]. This lower lipophilicity translates to higher aqueous solubility (estimated >10 mg/mL) and reduced non-specific protein binding, which is critical for achieving desired pharmacokinetic profiles in early drug discovery . The morpholine oxygen also acts as an additional hydrogen bond acceptor, enhancing solubility in polar media without introducing excessive lipophilicity .

Lipophilicity vs. Piperidine Analog
Class-level
XLogP3 0.02 vs. ~1.2 (Δ −1.18)
Lower lipophilicity may support aqueous solubility
Computed logP; experimental solubility verification advised
Medicinal Chemistry Drug Discovery ADME Properties

High Purity for High-Throughput Screening

Commercially available 4-(Chloroacetyl)morpholine is offered with purities >98.0% (GC/T) from suppliers like TCI . This contrasts with many generic chloroacetyl derivatives, which often have lower purities (e.g., 95-97%) . Higher purity minimizes off-target effects in biological assays and reduces the need for additional purification steps, thereby saving time and resources [1]. For instance, TCI's product (C2588) is certified >98.0% by GC and titration, ensuring consistency across batches .

Purity for Screening
Specification review
>98.0% (GC, T)
High purity may reduce assay variability
Supplier-certified (e.g., TCI) vs. generic 95–97%
Chemical Biology High-Throughput Screening Quality Control

Room Temperature Liquid State for Simplified Handling

4-(Chloroacetyl)morpholine is a liquid at 20°C, with a melting point of 26-30°C . This is a practical advantage over related solids, such as 4-(Chloroacetyl)piperazine (mp ~70-75°C), which require heating or specialized solvent systems for transfer and automated dispensing . The liquid form simplifies handling in automated synthesis platforms and reduces the risk of solidification in lines during large-scale manufacturing [1].

Physical State at 20°C
Class-level
Liquid vs. solid (mp ~70–75°C) for piperazine analog
Liquid state may simplify automated dispensing
Physical state confirmed at ambient conditions
Process Chemistry Automated Synthesis Logistics

Broad-Spectrum Antimicrobial Derivatives

Derivatives synthesized from 4-(Chloroacetyl)morpholine have demonstrated potent antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 50 μg/mL against various Candida species, including C. albicans, C. krusei, and C. glabrata [1]. This activity profile is superior to that of many simple morpholine analogs, which often show higher MICs or narrower spectra [2]. For example, 5‐[2‐(morpholin‐4‐yl)acetamido]benzoxazole derivatives, synthesized using 4-(Chloroacetyl)morpholine, exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts [1].

Antimicrobial Derivatives MIC
Class-level
Derivatives: MIC 3.12–50 µg/mL vs. Candida spp.
Reported antimicrobial screening context for derivatives
Activity from synthesized analogs, not parent compound
Antimicrobial Research Drug Discovery Candida

Efficient Synthesis of Diverse Heterocyclic Libraries

4-(Chloroacetyl)morpholine serves as a key intermediate in the synthesis of diverse heterocyclic systems, including benzothiazoles, oxadiazoles, and coumarins [1]. For example, reaction with substituted 2-aminobenzothiazoles yields novel M1-M10 compounds, while reaction with 5-substituted-2-amino-1,3,4-oxadiazoles produces M21-M30 derivatives [1]. This versatility is not shared by all chloroacetyl derivatives, as the morpholine ring imparts specific electronic and steric properties that influence cyclization pathways . Patents further highlight its use in constructing quinazoline derivatives with antitumor activity and ULK1/2 inhibitors [2].

Heterocyclic Library Access
Cross-study comparable
≥3 heterocyclic classes (benzothiazoles, oxadiazoles, coumarins)
Building block versatility may support library diversity
Cyclization outcomes depend on reaction conditions
Medicinal Chemistry Library Synthesis Heterocycles

4-(Chloroacetyl)morpholine Application Scenarios


Synthesis of Novel Antimicrobial Agents

Use 4-(Chloroacetyl)morpholine to rapidly generate diverse libraries of morpholine-containing heterocycles for antimicrobial screening [1]. Its balanced LogP and high purity (>98%) ensure that observed biological activity is due to the intended compound, not impurities . Derivatives have shown MIC values of 3.12-50 μg/mL against Candida species, making it a valuable starting point for antifungal drug discovery [1].

Automated High-Throughput Synthesis

The liquid physical state of 4-(Chloroacetyl)morpholine at 20°C simplifies automated liquid handling, reducing the need for heating or specialized solvent systems . This facilitates its use in high-throughput experimentation (HTE) platforms for reaction optimization and library synthesis [2]. Its fast SN2 kinetics further accelerate reaction cycles, improving overall throughput [3].

Novel Microbicide Development

Chloroacetyl derivatives, including 4-(Chloroacetyl)morpholine, are known microbicides for adhesives, cellulose foams, oil emulsions, and cooling water systems . Its reactivity allows for the introduction of morpholine moieties into larger agrochemical scaffolds, potentially enhancing bioactivity and environmental stability [4].

Application
Selection Property
Validation Focus
Antimicrobial library synthesis
Reactive chloroacetyl handle, high-purity building block
Antimicrobial screening reproducibility
Automated high-throughput synthesis
Liquid at ambient temperature, rapid substitution kinetics
Automated liquid handling and reaction cycle time
Agrochemical microbicide scaffold development
Electrophilic morpholine introduction
Bioactivity and environmental fate assessment

Technical Documentation Hub

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35 linked technical documents
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